molecular formula C8H12N4O B2900596 {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea CAS No. 2408970-54-5

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea

Cat. No.: B2900596
CAS No.: 2408970-54-5
M. Wt: 180.211
InChI Key: IHUHIARKGSUBCC-UHFFFAOYSA-N
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Description

{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-4-yl}urea is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a urea group at the 4-position. Its molecular formula is C₈H₁₁N₅O (molecular weight: 193.20 g/mol). The urea moiety (-NHCONH₂) introduces hydrogen-bonding capacity, which may enhance solubility and influence biological interactions.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-8(13)11-6-2-1-5-12-7(6)3-4-10-12/h3-4,6H,1-2,5H2,(H3,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUHIARKGSUBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=NN2C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea can be achieved through various synthetic routesAnother approach is the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. The compound {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea has been studied for its potential to inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazolo[1,5-a]pyridine derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death .

Enzyme Inhibition
This compound has also been investigated as a potential inhibitor of certain enzymes involved in disease processes. For example, it has shown promise as an inhibitor of protein kinases, which play crucial roles in cancer and other diseases . The ability to selectively inhibit these enzymes can lead to the development of targeted therapies with fewer side effects compared to traditional chemotherapy.

Agricultural Science

Pesticide Development
this compound derivatives have been explored as potential agrochemicals. Their structural characteristics allow for the modification of biological activity against pests and diseases affecting crops. Research indicates that these compounds can act as effective fungicides or insecticides by disrupting metabolic processes in target organisms .

Plant Growth Regulation
In addition to pest control, pyrazolo[1,5-a]pyridine derivatives have been studied for their effects on plant growth regulation. These compounds may enhance growth rates or stress resistance in plants through hormonal modulation or other biochemical pathways .

Material Science

Polymer Chemistry
The unique structure of this compound makes it a candidate for incorporation into polymer matrices. Its inclusion can improve the thermal stability and mechanical properties of polymers. Research is ongoing to develop composite materials that leverage the properties of this compound for applications in coatings and advanced materials .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induces apoptosis in cancer cell lines; potential for targeted therapy.
Enzyme Inhibition Inhibits protein kinases; implications for cancer treatment.
Pesticide Development Effective against pests; disrupts metabolic processes in target species.
Plant Growth Regulation Enhances growth rates; improves stress resistance in plants.
Polymer Chemistry Improves thermal stability and mechanical properties of polymers.

Mechanism of Action

The mechanism of action of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[1,5-a]pyridine derivatives exhibit diverse pharmacological properties depending on substituent type and position. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties/Applications
{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-4-yl}urea C₈H₁₁N₅O Urea at position 4 193.20 Potential H-bond donor for drug design
4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-amine hydrochloride C₇H₁₂ClN₃ Amine at position 3; HCl salt 173.64 Intermediate for bioactive molecules
5-(4-Nitrophenyl)methyl dicarboxylate C₁₆H₁₅N₃O₆ Dicarboxylate esters at positions 2,5 345.31 High steric bulk; ester hydrolysis potential
2-(Trifluoromethyl)-pyrazolo[1,5-a]pyrazine HCl C₇H₆ClF₃N₄ Trifluoromethyl at position 2 236.60 Enhanced lipophilicity for CNS targeting
Antipyrine-pyrazolo[1,5-a]pyrimidine hybrids ~C₂₀H₂₀N₆O₂ Pyridinyl/carboxamide antipyrine hybrids ~400 Anti-inflammatory activity (IC₅₀: 10–50 μM)

Biological Activity

The compound {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea , also known as 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine (CAS Number: 1547114-20-4), has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological effects, including its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C7_7H11_{11}N3_3
  • Molecular Weight : 137.18 g/mol
  • SMILES Notation : C1CC(C2=CC=NN2C1)N
  • InChIKey : ZQPSTCLDNGDTBH-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines with promising results:

Cell Line IC50_{50} (µM) Reference
MCF73.79
NCI-H4608.55
Hep-23.25

These findings suggest that this compound exhibits significant cytotoxicity against various cancer types.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been a focus of research. Compounds similar to this compound have shown efficacy in inhibiting inflammatory pathways:

Compound IC50_{50} (µg/mL) Target Reference
Compound A60.56COX-2
Compound B54.65COX-1

These compounds demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac sodium.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit kinases such as Aurora-A and CDK2. For instance:
    • Aurora-A kinase inhibition with an IC50_{50} of 0.067 µM was reported for similar compounds .
    • CDK2 inhibition demonstrated significant effects on cancer cell proliferation .
  • Interference with RNA Polymerase : Some derivatives have shown inhibitory activity against RNA-dependent RNA polymerase in Hepatitis C virus (HCV), indicating a potential antiviral mechanism .
  • Modulation of Inflammatory Cytokines : The compounds may modulate the production of inflammatory cytokines through the inhibition of COX enzymes and other inflammatory mediators .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives related to this compound:

  • Researchers synthesized a series of pyrazole compounds and tested them against different cancer cell lines.
  • Results indicated a strong correlation between structural modifications and biological activity.

This study emphasized the importance of structure-activity relationships (SAR) in developing effective anticancer agents.

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